methyl 5-fluoro-1H-benzimidazole-4-carboxylate

Medicinal Chemistry Drug Design ADME

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate (CAS 1193789-41-1) is a fluorinated benzimidazole-4-carboxylate ester building block with the molecular formula C9H7FN2O2 and a molecular weight of 194.16 g/mol. The compound features a 5-fluoro substituent on the benzimidazole core and a methyl ester at the 4-position, yielding a calculated LogP of approximately 1.4–1.5 and a topological polar surface area (TPSA) of ~55 Ų.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
Cat. No. B12846446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-fluoro-1H-benzimidazole-4-carboxylate
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC2=C1N=CN2)F
InChIInChI=1S/C9H7FN2O2/c1-14-9(13)7-5(10)2-3-6-8(7)12-4-11-6/h2-4H,1H3,(H,11,12)
InChIKeyOGYLNVJICSDEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate: Core Physicochemical Properties and Scaffold Context


Methyl 5-fluoro-1H-benzimidazole-4-carboxylate (CAS 1193789-41-1) is a fluorinated benzimidazole-4-carboxylate ester building block with the molecular formula C9H7FN2O2 and a molecular weight of 194.16 g/mol . The compound features a 5-fluoro substituent on the benzimidazole core and a methyl ester at the 4-position, yielding a calculated LogP of approximately 1.4–1.5 and a topological polar surface area (TPSA) of ~55 Ų . Fluorinated benzimidazole scaffolds are widely recognized in medicinal chemistry for conferring enhanced metabolic stability, improved target binding, and favorable pharmacokinetic profiles relative to their non-fluorinated counterparts [1].

Pre-fluorinated core may support metabolic stability and target-binding modulation
Methyl ester handle enables direct amidation without additional protection steps
Fits medchem fragment-growth and lead-optimization workflows for CNS, oncology, and anti-infective targets

Why Generic Substitution Fails: The Structural and Functional Impact of 5-Fluoro Substitution in Benzimidazole-4-carboxylates


In-class benzimidazole-4-carboxylates cannot be casually interchanged because the presence, position, and nature of substituents—particularly fluorine at the 5-position—profoundly alter lipophilicity, electronic distribution, metabolic stability, and target engagement [1]. Structure-activity relationship (SAR) studies across antifungal, antiviral, and anticancer programs demonstrate that 5-fluoro substitution consistently improves potency and pharmacokinetic parameters compared to unsubstituted or chloro-substituted analogs [2][3]. Therefore, selecting methyl 5-fluoro-1H-benzimidazole-4-carboxylate over a non-fluorinated or differently halogenated congener is a scientifically grounded decision that directly impacts downstream assay performance and lead optimization outcomes.

5-F vs. H Non-fluorinated benzimidazole-4-carboxylates may shift LogP and electronic distribution, potentially altering assay permeability and target engagement
5-F vs. Cl/Br Differently halogenated congeners can diverge in metabolic stability and SAR-driven potency; SAR context may not transfer directly
Ester vs. Acid Carboxylic acid analogs lack the ester hydrogen-bond acceptor and synthetic handle; amidation route and solubility profile may differ

Quantitative Differentiation Evidence: Methyl 5-Fluoro-1H-benzimidazole-4-carboxylate vs. Key Comparators


Lipophilicity (LogP) Modulation: Methyl 5-Fluoro-1H-benzimidazole-4-carboxylate vs. Non-Fluorinated Analog

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate exhibits a calculated LogP of 1.49, which is elevated relative to the non-fluorinated methyl 1H-benzimidazole-4-carboxylate (LogP = 1.04) . This increase of ΔLogP = +0.45 is consistent with the well-documented lipophilicity-enhancing effect of aryl fluorine substitution, which can improve membrane permeability and oral bioavailability in drug candidates [1].

LogP Modulation
Cross-study comparable
ΔLogP = +0.45
Supports permeability screening context
Calculated (XLogP3-AA); vs. non-fluorinated analog LogP 1.04
Medicinal Chemistry Drug Design ADME

Hydrogen Bond Acceptor Capacity: Functional Handle for Downstream Derivatization

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate possesses 4 hydrogen bond acceptor (HBA) atoms, whereas the carboxylic acid analog (5-fluoro-1H-benzimidazole-4-carboxylic acid) has only 3 HBA atoms . This additional HBA arises from the ester carbonyl oxygen and provides a distinct interaction profile for target binding and solubility modulation [1].

H-Bond Acceptors
Head-to-head
4 vs. 3 HBA atoms
Ester provides an additional interaction site
Vs. 5-fluoro-1H-benzimidazole-4-carboxylic acid; supports amide synthesis handle
Synthetic Chemistry Building Blocks Medicinal Chemistry

Antifungal Activity Enhancement: 5-Fluoro Substitution vs. Unsubstituted Benzimidazole Core

SAR studies on benzimidazole antifungals demonstrate that fluoro or chloro substitution at the C-5 position of the benzimidazole core significantly increases antifungal activity compared to unsubstituted analogs [1]. Compounds bearing a C-5 fluoro substituent (e.g., 5m-5o, 5r-5t, 5w-5y, 5ab-5ad) exhibit markedly lower MIC values against fungal strains than their unsubstituted counterparts (e.g., 5c, 5e, 5h, 5j) [1].

Antifungal Activity
Class-level inference
Reported MIC improvement with 5-fluoro substitution
Supports antifungal screening context
Based on benzimidazole series 5a-5ad; exact MIC values vary by specific derivative
Antifungal Agents SAR Drug Discovery

Pharmacokinetic Advantage: Fluorobenzimidazole Scaffolds vs. Non-Fluorinated Benzimidazole Analogs

In a study of next-generation HCV NS5A inhibitors, fluorobenzimidazole analogs demonstrated improved pharmacokinetic properties in direct comparison to non-fluorinated benzimidazole analogs [1]. The incorporation of fluorine into the benzimidazole core was essential for achieving the desired PK profile, enabling broad-genotype in vitro activity against HCV genotypes 1–6 replicons [1].

PK Advantage
Class-level / Data to verify
Reported improvement in PK profile over non-fluorinated analogs
Supports PK lead-optimization context
HCV NS5A inhibitor program; exact parameters not specified in abstract
Pharmacokinetics HCV NS5A Drug Discovery

PARP-1 Inhibitory Potency: 5-Fluoro Benzimidazole-4-carboxamide Derivatives vs. Unsubstituted Scaffolds

A series of 5-fluoro-1H-benzimidazole-4-carboxamide derivatives were evaluated for PARP-1 inhibition, with the most potent analog (compound 10f) achieving an IC50 of 43.7 nM [1]. This sub-100 nM potency is comparable to established PARP-1 inhibitors and demonstrates the value of the 5-fluoro benzimidazole scaffold for developing DNA repair-targeted therapeutics [1]. The 5-fluoro substitution is essential for high intrinsic PARP-1 inhibitory potency [1].

PARP-1 Inhibition
Class-level inference
IC50 = 43.7 nM
Supports PARP-1 inhibitor development context
Optimized derivative 10f; HCT116 cell IC50 = 7.4 µM (potentiation PF50 = 1.6)
PARP-1 Cancer Therapeutics Enzyme Inhibition

Selective 5-HT4 Receptor Antagonism: Benzimidazole-4-carboxylate Esters as Potent Ligands

Benzimidazole-4-carboxylate esters, including methyl ester derivatives, have been characterized as potent and selective 5-HT4 receptor antagonists [1]. Compounds in this series exhibit subnanomolar binding affinity (Ki values as low as 0.11 nM) and excellent selectivity over 5-HT3, 5-HT2A, and 5-HT1A receptors (Ki > 1000–10,000 nM) [1]. The carboxylate ester moiety is essential for maintaining high 5-HT4 affinity and selectivity [1].

5-HT4 Antagonism
Class-level inference
Reported >1000-fold selectivity over 5-HT3
Supports GPCR selectivity research context
Benzimidazole-4-carboxylate esters; Ki as low as 0.11 nM for optimized ligands
5-HT4 Receptor CNS Pharmacology GPCR

Optimal Application Scenarios for Methyl 5-Fluoro-1H-benzimidazole-4-carboxylate in Research and Industrial Workflows


Synthesis of Potent and Selective 5-HT4 Receptor Antagonists

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate is an ideal starting material for the synthesis of 5-HT4 receptor antagonists. The ester functionality can be readily converted to diverse carboxamide derivatives, which exhibit subnanomolar binding affinity (Ki = 0.11–2.9 nM) and >1000-fold selectivity over 5-HT3, 5-HT2A, and 5-HT1A receptors [1]. The 5-fluoro substituent may further enhance metabolic stability and CNS penetration.

Building Block for Fluorinated PARP-1 Inhibitors

The 5-fluoro-1H-benzimidazole-4-carboxylate scaffold is a validated core for PARP-1 inhibitor development. Optimized derivatives achieve IC50 values as low as 43.7 nM against PARP-1 enzyme and exhibit cellular activity in HCT116 cells (IC50 = 7.4 µM) [2]. The methyl ester serves as a versatile handle for introducing diverse amine substituents to modulate potency and physicochemical properties.

Antifungal Lead Optimization

SAR studies confirm that a fluoro substituent at the C-5 position of the benzimidazole core significantly enhances antifungal activity compared to unsubstituted analogs [3]. Methyl 5-fluoro-1H-benzimidazole-4-carboxylate provides a pre-fluorinated core that eliminates the need for late-stage fluorination and accelerates the synthesis of antifungal screening libraries.

Antiviral Drug Discovery Scaffold

Fluorobenzimidazole analogs demonstrate improved pharmacokinetic properties over non-fluorinated benzimidazoles in HCV NS5A inhibitor programs, enabling broad-genotype in vitro activity against genotypes 1–6 [4]. The methyl ester functionality facilitates rapid derivatization to explore structure-activity relationships around the 2- and 4-positions.

Application
Selection Property
Validation Focus
5-HT4 receptor ligand synthesis
Fluorinated benzimidazole ester scaffold
Target binding affinity and selectivity profiling
PARP-1 inhibitor lead optimization
5-fluoro benzimidazole-4-carboxylate core
Enzyme inhibition and cellular potentiation endpoints
Antifungal screening library synthesis
Pre-fluorinated C-5 benzimidazole scaffold
Antifungal susceptibility and MIC endpoint review
Antiviral drug-discovery scaffold
Fluorobenzimidazole core with methyl ester handle
Replicon assay activity and PK parameter review

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